3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate

Description

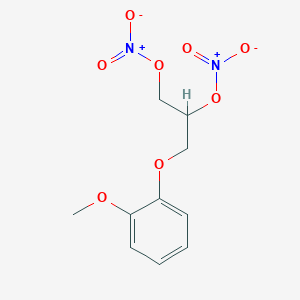

3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate is a nitrate ester derivative of 3-(2-methoxyphenoxy)-1,2-propanediol (guaifenesin), a well-known expectorant and muscle relaxant . The parent diol (guaifenesin) has the molecular formula C₁₀H₁₄O₄ (MW: 198.22 g/mol) and features a 2-methoxyphenoxy group attached to a propane-1,2-diol backbone. Nitration of the two hydroxyl groups replaces them with nitrate esters (-ONO₂), yielding the dinitrate derivative.

Properties

IUPAC Name |

[1-(2-methoxyphenoxy)-3-nitrooxypropan-2-yl] nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O8/c1-17-9-4-2-3-5-10(9)18-6-8(20-12(15)16)7-19-11(13)14/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNRRRMQEQGRQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CO[N+](=O)[O-])O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate typically involves the reaction of 3-(2-Methoxyphenoxy)-1,2-propanediol with nitric acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the nitration process. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The raw materials are mixed in large reactors, and the reaction is carefully monitored to ensure safety and efficiency. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the dinitrate groups to other functional groups.

Substitution: The methoxy and phenoxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate involves its interaction with molecular targets and pathways within cells. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in key cellular processes.

Comparison with Similar Compounds

Structural Analogues

Propane-1,2-diyl Dinitrate (PGDN)

- Structure: Lacks the 2-methoxyphenoxy group; contains only two nitrate esters on propane-1,2-diyl.

- Molecular Formula : C₃H₆N₂O₆ (MW: 166.09 g/mol) .

- Applications : Used as a vasodilator (similar to nitroglycerin) and explosive component .

- Key Differences: The absence of the aromatic methoxyphenoxy group in PGDN reduces lipophilicity and metabolic stability compared to the target compound. PGDN’s explosive nature contrasts with the likely stabilized structure of the target compound due to steric hindrance from the aromatic group.

3-(2-Methoxyphenoxy)-1,2-propanediol (Guaifenesin)

- Structure : Parent diol with hydroxyl groups instead of nitrates.

- Molecular Formula : C₁₀H₁₄O₄ (MW: 198.22 g/mol) .

- Applications : Central muscle relaxant and expectorant in veterinary and human medicine .

- Key Differences: The diol’s hydroxyl groups enable hydrogen bonding, increasing water solubility compared to the dinitrate.

3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate

- Structure : Propane-1,2-diyl backbone with acetylated hydroxyl and acyloxy groups.

- Molecular Formula : C₁₃H₁₈O₈ (MW: 302.28 g/mol) .

- Applications : Research chemical in lipidomics and synthetic biology.

- Key Differences :

- Acetate esters are less reactive than nitrates, leading to slower hydrolysis and different metabolic pathways.

- Higher molecular weight and hydrophobicity compared to the target compound.

Physicochemical Properties

Pharmacological and Chemical Behavior

- Metabolism: Guaifenesin undergoes hepatic glucuronidation , while the dinitrate derivative may release NO via enzymatic reduction (e.g., mitochondrial aldehyde dehydrogenase) .

- Bioactivity: The diol’s expectorant activity relies on mucus hydration, whereas the dinitrate’s NO release could synergize with vasodilation for cardiovascular applications.

Biological Activity

3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₂O₄

- Molecular Weight : 238.25 g/mol

The compound features a methoxyphenyl group attached to a propane backbone with two nitrate groups, which may influence its solubility and biological activity.

Research indicates that this compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various biochemical pathways. For instance, it may target kinases or phosphodiesterases, impacting cellular signaling processes.

- Nitric Oxide Release : As a nitrate ester, it can release nitric oxide (NO) upon hydrolysis. NO is known for its vasodilatory effects and plays a crucial role in cardiovascular health.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified in several studies.

Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory disorders.

Therapeutic Applications

The diverse biological activities of this compound open avenues for several therapeutic applications:

- Cardiovascular Health : Due to its nitric oxide-releasing properties, it holds promise for the treatment of conditions such as hypertension and angina.

- Pain Management : Preliminary studies suggest efficacy in managing pain through modulation of pain signaling pathways.

- Dermatological Treatments : Its antioxidant and anti-inflammatory properties may be leveraged for skin conditions.

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

In Vitro Studies

A series of assays demonstrated robust inhibition of specific enzymes with IC50 values significantly lower than those of existing treatments. For example:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.19 - 1.72 |

| Kojic Acid (Reference) | 17.76 |

These results indicate that this compound is more potent than traditional inhibitors like kojic acid, suggesting its potential as a therapeutic agent for skin conditions related to excess melanin production.

Animal Models

Preliminary studies in animal models have shown promising results in reducing pain responses associated with nerve injuries when treated with this compound. These findings suggest that it could be effective in clinical settings for chronic pain management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.